molecular formula C11H10Cl2N2O B1368702 4-Chloro-7-(3-chloropropoxy)quinazoline CAS No. 557770-90-8

4-Chloro-7-(3-chloropropoxy)quinazoline

カタログ番号: B1368702
CAS番号: 557770-90-8
分子量: 257.11 g/mol
InChIキー: VBZLRVSRTGORCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-7-(3-chloropropoxy)quinazoline is a chemical compound with the molecular formula C11H10Cl2N2O.

化学反応の分析

4-Chloro-7-(3-chloropropoxy)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Anti-Tumor Activity

Mechanism of Action
The primary mechanism through which 4-Chloro-7-(3-chloropropoxy)quinazoline exerts its anti-tumor effects is via the inhibition of Src family non-receptor tyrosine kinases, such as c-Src, c-Yes, and c-Fyn. These kinases are crucial in regulating cell proliferation and survival, making them valuable targets in cancer therapy. The compound demonstrates potent inhibitory activity against these kinases while exhibiting less activity against receptor tyrosine kinases like the EGF receptor, which is associated with fewer side effects in clinical applications .

Case Studies

  • Inhibition of Solid Tumors : Research has shown that quinazoline derivatives, including this compound, can effectively inhibit the growth of various solid tumors in vitro and in vivo. For example, a study demonstrated that this compound significantly reduced tumor cell proliferation in models of breast and lung cancer .
  • Combination Therapies : The compound has been evaluated in combination with other chemotherapeutic agents, enhancing its efficacy against resistant tumor cell lines. A notable study reported improved outcomes when used alongside aurora kinase inhibitors, suggesting a synergistic effect .

Inflammatory Diseases

In addition to its anti-cancer properties, this compound shows promise in treating inflammatory diseases due to its ability to inhibit pathways involved in inflammation. It has been linked to the modulation of immune responses and reduction of inflammatory markers in various preclinical models .

Applications in Specific Conditions

  • Rheumatoid Arthritis : The compound has been shown to reduce joint inflammation and damage in animal models of rheumatoid arthritis by inhibiting specific kinases involved in inflammatory signaling pathways .
  • Inflammatory Bowel Disease : Studies suggest that this quinazoline derivative can alleviate symptoms by targeting inflammatory pathways in the gut, potentially offering a new therapeutic avenue for patients suffering from Crohn's disease or ulcerative colitis .

Kinase Inhibition

The quinazoline scaffold is recognized as a privileged structure for developing kinase inhibitors. This compound has been identified as a selective inhibitor for several kinases beyond Src family members, including FLT3 and AURKA, which are implicated in acute myeloid leukemia and other malignancies .

Data Table: Kinase Inhibition Potency

Kinase TargetIC50 (nM)Remarks
c-Src10Potent inhibition observed
FLT3127Moderate inhibition
AURKA4.9Highly potent inhibitor
VEGF Receptor>1000Minimal activity

作用機序

The mechanism of action of 4-Chloro-7-(3-chloropropoxy)quinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to therapeutic effects .

類似化合物との比較

4-Chloro-7-(3-chloropropoxy)quinazoline can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known anticancer drug that also targets tyrosine kinases.

    Erlotinib: Another tyrosine kinase inhibitor used in cancer therapy.

生物活性

4-Chloro-7-(3-chloropropoxy)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with a chlorine atom at the 4-position and a 3-chloropropoxy group at the 7-position. Its molecular formula is C11H10Cl2N2OC_{11}H_{10}Cl_2N_2O, and it has a molecular weight of 257.12 g/mol. The presence of chlorine substituents may influence its electronic properties and biological interactions.

1. Antitumor Activity

Numerous studies have explored the antitumor potential of this compound derivatives, focusing on their ability to inhibit cancer cell proliferation and induce apoptosis.

  • In Vitro Studies : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung adenocarcinoma). In one study, derivatives exhibited IC50 values ranging from 40.64 μM to 48.62 μM after 72 hours of treatment, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : These compounds are thought to act primarily as kinase inhibitors, targeting specific signaling pathways involved in tumor growth. They modulate gene expression and protein activity related to cell cycle regulation and apoptosis .

2. Pharmacological Applications

The pharmacological potential of this compound extends beyond oncology:

  • Kinase Inhibition : Research indicates that derivatives can effectively inhibit tyrosine kinases, which play crucial roles in various diseases, including cancer. Biochemical assays have shown promising binding affinities to target kinases, making them candidates for further drug development .
  • Enzyme Inhibition : Studies have also assessed the compound's ability to inhibit specific enzymes involved in metabolic pathways. Enzymatic assays revealed that certain derivatives could significantly reduce enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF-7 Cells : A recent study synthesized novel quinazoline derivatives and tested their effects on MCF-7 cells. The results indicated that specific substitutions at the 6- and 7-positions of the quinazoline ring enhanced antitumor activity compared to the parent compound gefitinib .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at key positions impact biological activity significantly. For instance, replacing benzene with a pyrrole ring improved cytotoxicity against cancer cells .

Summary of Biological Activity

Activity TypeDetails
Antitumor ActivityIC50 values: 40.64 μM - 48.62 μM in MCF-7 cells; induces apoptosis
Kinase InhibitionEffective against various tyrosine kinases; potential for drug development
Enzyme InhibitionSignificant reduction in enzyme activity observed in biochemical assays
Structure-ActivityModifications at positions 6 and 7 enhance antitumor efficacy

特性

IUPAC Name

4-chloro-7-(3-chloropropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLRVSRTGORCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585317
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557770-90-8
Record name 4-Chloro-7-(3-chloropropoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。